1-(sec-Butyl)-1H-pyrazole-5-carbaldehyde
Overview
Description
1-(sec-Butyl)-1H-pyrazole-5-carbaldehyde is a chemical compound with the molecular formula C8H12N2O. It is a member of the pyrazole family, which is known for its versatile applications in organic synthesis and medicinal chemistry. This compound is characterized by a pyrazole ring substituted with a methylpropyl group and an aldehyde functional group at the 5-position.
Mechanism of Action
Target of Action
It is known that compounds with a nitrile group, such as this one, can have enhanced binding affinity to their targets, leading to improved pharmacokinetic profiles and reduced drug resistance .
Mode of Action
It is known that compounds with a nitrile group can interact with their targets in a way that enhances binding affinity, improves the pharmacokinetic profile of parent drugs, and reduces drug resistance .
Biochemical Pathways
It is known that the incorporation of a nitrile group into lead compounds can bring additional benefits, including enhanced binding affinity to the target .
Pharmacokinetics
It is known that compounds with a nitrile group can have improved pharmacokinetic profiles .
Result of Action
It is known that compounds with a nitrile group can bring additional benefits, including enhanced binding affinity to the target, improved pharmacokinetic profile of parent drugs, and reduced drug resistance .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(sec-Butyl)-1H-pyrazole-5-carbaldehyde typically involves the reaction of pyrazole derivatives with appropriate aldehydes. . The reaction conditions often include the use of ethanol as a solvent and heating to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar cyclization reactions. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions: 1-(sec-Butyl)-1H-pyrazole-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The pyrazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are used under controlled conditions.
Major Products:
Oxidation: Formation of 1-(Methylpropyl)pyrazole-5-carboxylic acid.
Reduction: Formation of 1-(Methylpropyl)pyrazole-5-methanol.
Substitution: Formation of various substituted pyrazole derivatives depending on the reagents used.
Scientific Research Applications
1-(sec-Butyl)-1H-pyrazole-5-carbaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes and receptors.
Comparison with Similar Compounds
1-Methyl-1H-pyrazole-5-carbaldehyde: Similar structure but with a methyl group instead of a methylpropyl group.
2-Methyl-2H-pyrazole-3-carbaldehyde: Another pyrazole derivative with different substitution patterns.
Uniqueness: 1-(sec-Butyl)-1H-pyrazole-5-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methylpropyl group enhances its lipophilicity and may influence its interaction with biological targets, making it a valuable compound for various applications .
Properties
IUPAC Name |
2-butan-2-ylpyrazole-3-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O/c1-3-7(2)10-8(6-11)4-5-9-10/h4-7H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJASWPVFUDBYMH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)N1C(=CC=N1)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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